Melting Point as an Identity Discriminator
The melting point of racemic 2-(3-fluorophenyl)propanoic acid is reported as 59–61 °C [1]. In contrast, its para-fluoro regioisomer, 2-(4-fluorophenyl)propanoic acid (CAS 75908-73-5), exhibits a melting point of 118–119 °C . This approximately 58–60 °C difference provides an unambiguous thermal identification criterion for distinguishing between these two commonly co-listed building blocks in procurement catalogs.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 59–61 °C |
| Comparator Or Baseline | 2-(4-Fluorophenyl)propanoic acid: 118–119 °C |
| Quantified Difference | ΔTm ≈ 58–60 °C |
| Conditions | Racemic solid; reported melting ranges from vendor Certificates of Analysis and database entries. |
Why This Matters
A melting point difference of this magnitude allows laboratories to verify the identity of the received compound by simple capillary melting point determination, reducing the risk of supplier misidentification between the meta- and para-fluoro isomers.
- [1] Chembase.cn. 2-(3-fluorophenyl)propanoic acid product page. LogP 1.866, melting point 59–61 °C. View Source
